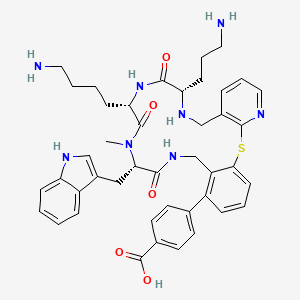
Zosurabalpin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zosurabalpin is an experimental antibiotic developed through a collaboration between the pharmaceutical company Roche and scientists from Harvard University. It is designed to treat infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB), a Gram-negative bacterium known for its resistance to multiple antibiotics . This compound targets a lipopolysaccharide transporter, making it a promising candidate in the fight against antibiotic-resistant bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zosurabalpin is synthesized through a series of complex chemical reactions involving tethered macrocyclic peptides (MCPs). The synthesis process includes the incorporation of non-standard amino acids and advanced cyclization methods to create a stable and effective compound . The optimization of these MCPs involves screening approximately 45,000 molecules to identify those with antibacterial properties .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of the identified MCPs, followed by purification and formulation processes. The production methods are designed to ensure high yield, purity, and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Zosurabalpin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its unique macrocyclic structure and antibacterial properties .
Aplicaciones Científicas De Investigación
Zosurabalpin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and optimization of macrocyclic peptides.
Biology: Investigated for its ability to target and kill Gram-negative bacteria, particularly CRAB.
Industry: Potentially used in the development of new antibiotics and antimicrobial agents.
Mecanismo De Acción
Zosurabalpin exerts its effects by inhibiting the transport of lipopolysaccharide (LPS) to the bacterial surface. It targets a complex of proteins called LptB2FGC, which is essential for the assembly of the outer membrane of Gram-negative bacteria . By blocking this transport, this compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Clovibactin
- Novobiocin
- Teixobactin
- Darobactin
- Dynobactin
Uniqueness
Zosurabalpin is unique in its ability to target the LptB2FGC complex, a previously unexploited target in Gram-negative bacteria . This novel mechanism of action sets it apart from other antibiotics, making it a valuable addition to the arsenal against antibiotic-resistant infections .
Propiedades
Número CAS |
2379336-76-0 |
|---|---|
Fórmula molecular |
C43H50N8O5S |
Peso molecular |
791.0 g/mol |
Nombre IUPAC |
4-[(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-17-(1H-indol-3-ylmethyl)-16-methyl-12,15,18-trioxo-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaen-22-yl]benzoic acid |
InChI |
InChI=1S/C43H50N8O5S/c1-51-37(23-30-25-47-34-12-3-2-10-32(30)34)40(53)49-26-33-31(27-16-18-28(19-17-27)43(55)56)11-6-15-38(33)57-41-29(9-8-22-46-41)24-48-35(14-7-21-45)39(52)50-36(42(51)54)13-4-5-20-44/h2-3,6,8-12,15-19,22,25,35-37,47-48H,4-5,7,13-14,20-21,23-24,26,44-45H2,1H3,(H,49,53)(H,50,52)(H,55,56)/t35-,36-,37-/m0/s1 |
Clave InChI |
NJFUXFYUHIHHOJ-FSEITFBQSA-N |
SMILES isomérico |
CN1[C@H](C(=O)NCC2=C(C=CC=C2SC3=C(CN[C@H](C(=O)N[C@H](C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65 |
SMILES canónico |
CN1C(C(=O)NCC2=C(C=CC=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)
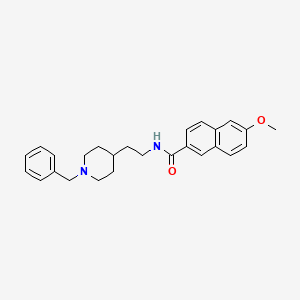
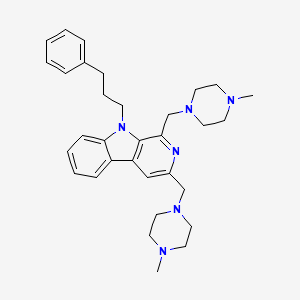
![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)
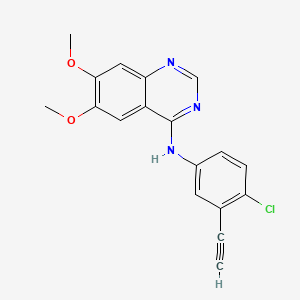
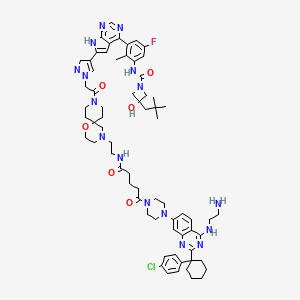

![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
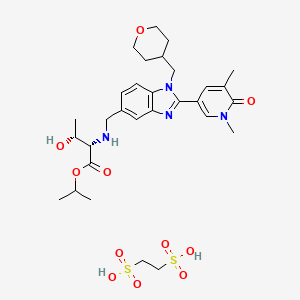
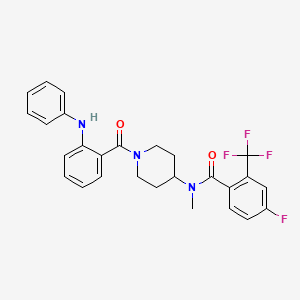
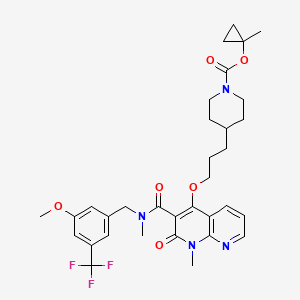
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)


